1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE
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Overview
Description
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the azetidinone ring through cyclization reactions.
Step 2: Introduction of the benzodioxolylmethyl group via nucleophilic substitution.
Step 3: Attachment of the chlorophenoxy and fluorophenyl groups through coupling reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-METHOXYPHENOXY)-4-(4-FLUOROPHENYL)-2-AZETANONE
- 1-(1,3-BENZODIOXOL-5-YLMETHYL)-3-(4-CHLOROPHENOXY)-4-(4-METHYLPHENYL)-2-AZETANONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenoxy)-4-(4-fluorophenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4/c24-16-4-8-18(9-5-16)30-22-21(15-2-6-17(25)7-3-15)26(23(22)27)12-14-1-10-19-20(11-14)29-13-28-19/h1-11,21-22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZBLYSFAATEJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(C3=O)OC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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